[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate
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Overview
Description
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is an organic compound with the molecular formula C7H7FO3 This compound features a cyclopentene ring with a fluorine atom and a ketone group at specific positions, along with an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation to introduce the ketone group: This step can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acetylation to form the acetate ester: This final step involves reacting the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-4-oxo-2-cyclopenten-1-yl] acetate
- [(1R)-3-methyl-4-oxocyclopent-2-en-1-yl] acetate
- [(1R)-3-chloro-4-oxocyclopent-2-en-1-yl] acetate
Uniqueness
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7FO3 |
---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3/t5-/m0/s1 |
InChI Key |
VFXIVYNQJSZOND-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)C(=C1)F |
Canonical SMILES |
CC(=O)OC1CC(=O)C(=C1)F |
Origin of Product |
United States |
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